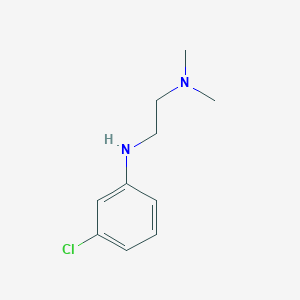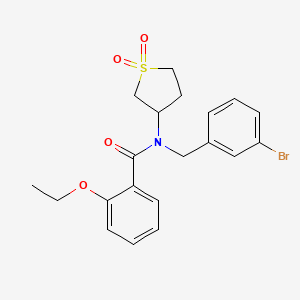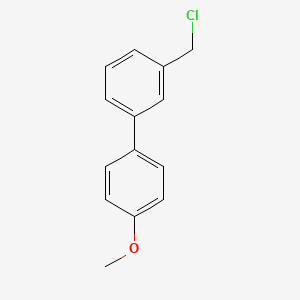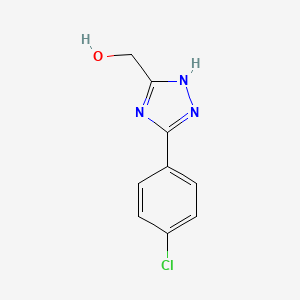
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the nucleophilic substitution reaction of cyanuric chloride with tetrahydroisoquinoline. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the triazine ring .
Scientific Research Applications
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death . In its potential anticancer activity, it may inhibit enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2(1H)-one: Another triazine derivative with similar chemical properties.
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl): A compound with potential antiviral activity.
Uniqueness
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the triazine ring with the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C12H11ClN4 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H11ClN4/c13-11-14-8-15-12(16-11)17-6-5-9-3-1-2-4-10(9)7-17/h1-4,8H,5-7H2 |
InChI Key |
JTJMWGBFEULIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B12123365.png)
![3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123369.png)
![4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12123377.png)


![3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123392.png)

![(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123410.png)
![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)



